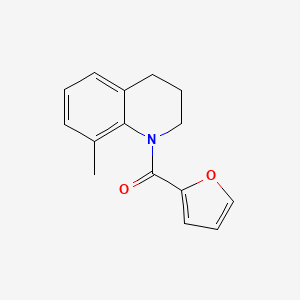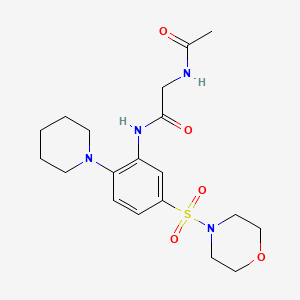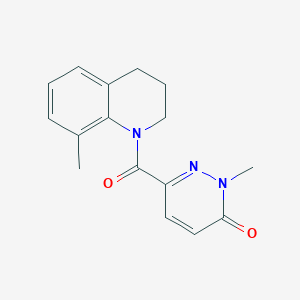![molecular formula C18H23NO2 B7505902 [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a small molecule that has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone is through its binding to the NMDA receptor. [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone binds to the receptor's glycine-binding site, which is necessary for the receptor's activation. By blocking this site, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone prevents the activation of the NMDA receptor, leading to a decrease in calcium influx and reduced synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone are dependent on its binding to the NMDA receptor. By blocking the receptor, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone can reduce the excitability of neurons and decrease synaptic plasticity. This can have various effects on the brain, including improved memory and reduced inflammation. However, the long-term effects of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone on brain function are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its high yield and purity. [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized in large quantities with high purity, making it an ideal candidate for various experiments. Additionally, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone's ability to block the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders.
However, there are also limitations to using [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments. One limitation is that [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone's effects on brain function are still not fully understood, and the long-term effects of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone on brain function are still under investigation. Additionally, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone's ability to block the NMDA receptor can have various effects on brain function, making it challenging to interpret the results of experiments using [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone.
Zukünftige Richtungen
There are many potential future directions for research on [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone. One possible direction is to investigate the long-term effects of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone on brain function. This could include studying the effects of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone on synaptic plasticity and memory formation over an extended period. Another possible direction is to investigate the potential therapeutic applications of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research could be conducted to investigate the potential anti-inflammatory and anti-tumor properties of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone. Overall, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone is a valuable tool for scientific research, and its potential applications are still being explored.
Synthesemethoden
The synthesis of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone involves the reaction between piperidin-4-one and cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. The yield of [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone synthesis is typically high, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone is used as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone can be used to investigate the role of this receptor in various neurological disorders such as Alzheimer's disease and schizophrenia.
In pharmacology, [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone has been studied for its potential applications as a drug candidate. [1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[1-(cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-17(14-6-2-1-3-7-14)15-10-12-19(13-11-15)18(21)16-8-4-5-9-16/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQIOMPCBMVEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)



![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
